molecular formula C14H20BrNO4S B497821 4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide CAS No. 927636-75-7

4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide

Cat. No.: B497821
CAS No.: 927636-75-7
M. Wt: 378.28g/mol
InChI Key: FTJINEJFJLANSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Sulfonamide derivatives are investigated for their potential to modulate protein-protein interactions and inhibit enzyme activity in various biological pathways . Structurally related cyclohexyl sulfonamide compounds have been identified as key scaffolds in developing inhibitors for targets such as the Histamine H3 receptor and hypoxia-inducible factor (HIF-1) signaling in cancer research . The specific bromo and dimethoxy substituents on the benzenesulfonamide core are typical modifications researchers employ to explore structure-activity relationships (SAR), fine-tuning properties like binding affinity, selectivity, and cellular potency . This reagent serves as a valuable synthetic intermediate or a functional probe for medicinal chemists and biologists studying signal transduction, epigenetics, and disease mechanisms. Researchers can utilize this compound in the design and synthesis of novel small-molecule inhibitors, leveraging its potential to interact with biological targets through its sulfonamide group and aromatic ring system . All necessary handling, storage, and safety information should be consulted in the associated Safety Data Sheet prior to use.

Properties

IUPAC Name

4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO4S/c1-19-12-9-14(13(20-2)8-11(12)15)21(17,18)16-10-6-4-3-5-7-10/h8-10,16H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJINEJFJLANSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation of the Aromatic Ring

The most common method involves sulfonating 1-bromo-2,5-dimethoxybenzene using chlorosulfonic acid (ClSO₃H). In this reaction, chlorosulfonic acid acts as both the sulfonating agent and solvent. The reaction is typically conducted at 0–5°C to minimize side reactions such as over-sulfonation or demethylation of the methoxy groups. After 4–6 hours, the mixture is carefully quenched with ice water, yielding the sulfonyl chloride as a crystalline solid. Purification via recrystallization from hexane/ethyl acetate mixtures achieves >90% purity.

Key Variables:

  • Temperature control is critical to prevent decomposition.

  • Excess chlorosulfonic acid (2.5–3.0 equivalents) ensures complete conversion.

Alternative Sulfonating Agents

Recent studies have explored sulfur trioxide (SO₃) complexes in dichloromethane as a milder sulfonation alternative. This method reduces the risk of methoxy group degradation and improves yields to 85–88% under reflux conditions. However, the hygroscopic nature of SO₃ complicates handling on an industrial scale.

Amination with Cyclohexylamine

The sulfonyl chloride intermediate reacts with cyclohexylamine to form the target sulfonamide. This step employs a base to neutralize HCl generated during the reaction, driving the equilibrium toward product formation.

Standard Amination Protocol

In a representative procedure:

  • 4-Bromo-2,5-dimethoxybenzenesulfonyl chloride (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF).

  • Cyclohexylamine (1.2 equiv) is added dropwise at 0°C.

  • Triethylamine (1.5 equiv) is introduced to scavenge HCl.

  • The reaction proceeds at room temperature for 12 hours.

  • The crude product is purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1), yielding 75–80% of the sulfonamide.

Optimization Insights:

  • Solvent Selection: THF outperforms dichloromethane and acetone in minimizing byproduct formation.

  • Stoichiometry: A 20% excess of cyclohexylamine compensates for volatility losses.

Catalytic Approaches

Building on methodologies from sulfenamide synthesis, sodium hydroxide (5–10 wt%) has been tested as a catalyst in aqueous-organic biphasic systems. This approach simplifies purification by enabling aqueous workup, though yields remain modest (68–72%) due to partial hydrolysis of the sulfonyl chloride.

Alternative Synthetic Routes

Bromination Post-Sulfonamide Formation

To address regiochemical challenges, some protocols introduce the bromine atom after sulfonamide formation:

  • React 2,5-dimethoxybenzenesulfonyl chloride with cyclohexylamine.

  • Brominate the resulting sulfonamide using N-bromosuccinimide (NBS) in acetonitrile under radical initiation (AIBN, 70°C).
    This method achieves 65% yield but requires careful control to avoid over-bromination.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) accelerates the amination step, reducing reaction times by 60% while maintaining yields at 78–82%. This method is particularly advantageous for high-throughput screening.

Process Optimization and Scaling

Industrial-scale production faces distinct challenges in yield consistency and waste management. Key advancements include:

Solvent Recycling Systems

Closed-loop THF recovery systems reduce costs by 40% in pilot-scale operations.

Catalytic Reuse

Heterogeneous catalysts like immobilized lipases (e.g., Candida antarctica Lipase B) enable base-free amination with 5–7 reuse cycles before activity loss.

Analytical Characterization

Rigorous quality control ensures product integrity:

Analytical MethodKey CharacteristicsTypical Results
¹H NMR (400 MHz, CDCl₃)- Cyclohexyl protons: δ 1.2–1.8 (m)
- Aromatic protons: δ 6.92 (s, 1H), δ 7.35 (s, 1H)
- Methoxy groups: δ 3.85 (s, 3H), δ 3.88 (s, 3H)
Matches theoretical splitting patterns
HPLC (C18 column)Retention time: 8.2 min
Purity: >98% (254 nm)
Single dominant peak
Melting Point 142–144°C (uncorrected)Sharp melting range indicates purity

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various N-substituted derivatives, while oxidation reactions can produce sulfonic acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonamide Derivatives

N-Benzyl-4-bromo-2,5-dimethoxybenzenesulfonamide (CAS 446309-01-9)
  • Structural Difference : Replaces the cyclohexyl group with a benzyl moiety.
  • However, this substitution reduces solubility compared to the cyclohexyl analog due to increased hydrophobicity.
  • Applications: Not explicitly reported, but benzyl-substituted sulfonamides are often explored in drug design for enhanced target binding .
N,N-Diisobutyl-2,5-dimethoxybenzenesulfonamide
  • Structural Difference : Features diisobutylamine instead of cyclohexylamine.
  • This substitution also elevates lipophilicity (logP), improving membrane permeability but limiting aqueous solubility .
4-Amino-2,5-dimethoxy-N-phenylbenzenesulphonamide
  • Structural Difference: Substitutes bromine with an amino group and replaces cyclohexyl with phenyl.
  • Impact: The amino group enhances electronic density on the benzene ring, increasing reactivity in electrophilic substitutions. The phenyl group may reduce conformational flexibility compared to cyclohexyl, affecting binding kinetics .

Core Structure Variations

4-Bromo-N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)benzamide (C8)
  • Structural Difference : Benzamide core with additional methoxy and sulfonamide groups.
  • Impact : The benzamide backbone and extended substituents enable dual hydrogen bonding and van der Waals interactions, making it a candidate for kinase inhibition. Biological evaluations suggest higher potency in enzyme assays compared to simpler sulfonamides .
2C-B (4-Bromo-2,5-dimethoxyphenethylamine)
  • Structural Difference : Replaces the sulfonamide group with a phenethylamine moiety.
  • Impact: The amine group confers psychoactive properties, acting as a serotonin receptor agonist. This highlights how minor functional group changes drastically alter pharmacological activity, shifting from enzyme modulation to neurotransmitter mimicry .

Key Research Findings

  • Conformational Flexibility: The cyclohexyl group in the title compound allows adaptive binding in protein pockets, whereas rigid substituents (e.g., phenyl in 4-Amino-2,5-dimethoxy-N-phenylbenzenesulphonamide) limit this .
  • Biological Activity: Sulfonamides with electron-withdrawing groups (e.g., bromine) show enhanced enzyme inhibition, while electron-donating groups (e.g., amino) favor reactivity in synthetic modifications .
  • Solubility Trade-offs : Bulky hydrophobic groups (benzyl, diisobutyl) improve membrane permeability but necessitate formulation strategies for drug delivery .

Biological Activity

4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by its unique structural features, including a bromine atom and a cyclohexyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its biological activity involves exploring its mechanisms of action, therapeutic applications, and comparative efficacy with similar compounds.

  • Molecular Formula : C14H20BrNO4S
  • Molecular Weight : 378.28 g/mol
  • IUPAC Name : 4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide

The biological activity of 4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate enzyme activity and receptor interactions, which can lead to various pharmacological effects. For instance, it can inhibit certain enzymes involved in inflammatory pathways or influence neurotransmitter systems.

Biological Activity Overview

Research studies have indicated that 4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.
  • Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production and influencing immune cell activity.
  • Neuropharmacological Effects : Investigations into its effects on the central nervous system have indicated potential anxiolytic or antidepressant-like activities.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityNotable Differences
4-bromo-2,5-dimethoxyphenethylamineSimilar methoxy groupsPsychoactive effectsLacks sulfonamide moiety
4-bromo-2,5-dimethoxyamphetamineAmphetamine core structureStimulant propertiesDifferent pharmacokinetics

Case Study 1: Antimicrobial Testing

A study conducted on the antimicrobial efficacy of 4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide involved testing against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that treatment with this compound led to a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures. This suggests that the compound could be beneficial in managing inflammatory diseases.

Case Study 3: Neuropharmacological Assessment

Behavioral assays in rodent models revealed that administration of 4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide resulted in reduced anxiety-like behaviors. This effect was assessed using the elevated plus maze and open field tests, indicating its potential use in anxiety disorders.

Q & A

Q. What is the optimal synthetic route for 4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide, and how can reaction yield be maximized?

The compound is synthesized via nucleophilic substitution, where 4-bromobenzene sulfonyl chloride reacts with cyclohexylamine in water at pH 8 (maintained with sodium carbonate). Crystallization in ethyl acetate yields colorless prisms. Key parameters include stoichiometric control of cyclohexylamine, pH maintenance to avoid side reactions, and purification via recrystallization. Yield optimization requires monitoring via TLC and avoiding excess reagents to minimize byproducts .

Q. How can the crystal structure and conformation of this compound be validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The molecule adopts an L-shaped conformation with a torsion angle of −77.8° between the sulfonamide group and cyclohexyl ring. Intramolecular C–H⋯O interactions stabilize the structure, while intermolecular N–H⋯O hydrogen bonds form supramolecular chains. SC-XRD data (e.g., CCDC deposition) should be cross-validated with computational models like DFT .

Q. What spectroscopic techniques are critical for characterizing purity and functional groups?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions (e.g., methoxy groups at 2,5 positions, cyclohexyl integration). For example, cyclohexyl protons appear as multiplet signals at δ 1.2–2.1 ppm.
  • FT-IR : Sulfonamide S=O stretches appear at ~1150–1350 cm1^{-1}, while methoxy C-O stretches occur near 1250 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 403.04 for C14_{14}H19_{19}BrNO4_4S) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The bromine atom at the 4-position is electronically activated by adjacent methoxy groups, making it reactive in palladium-catalyzed couplings. Density Functional Theory (DFT) can calculate the C-Br bond dissociation energy and predict regioselectivity. For example, coupling with boronic acids (e.g., phenylboronic acid) under Suzuki conditions (Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O) requires optimizing catalyst loading (1–5 mol%) and temperature (80–100°C). Computational tools like Gaussian or ORCA aid in transition-state analysis .

Q. How should researchers resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Contradictions may arise from assay conditions (e.g., pH, solvent) or cell-line variability. A systematic approach includes:

  • Replicating assays in triplicate with standardized protocols (e.g., MTT assay for cytotoxicity).
  • Performing dose-response curves (IC50_{50} values) to differentiate specific inhibition from nonspecific toxicity.
  • Using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What strategies improve the compound’s solubility and bioavailability for pharmacological studies?

  • Structural Modifications : Introducing hydrophilic groups (e.g., hydroxyl or amine) on the cyclohexyl ring. shows that hydroxy-substituted analogs exhibit enhanced solubility.
  • Formulation : Use of co-solvents (DMSO/PEG) or nanoencapsulation (liposomes).
  • Prodrug Design : Masking sulfonamide as a phosphate ester for improved membrane permeability .

Q. How does halogen substitution (bromine vs. chlorine) impact biological activity?

Bromine’s larger atomic radius increases van der Waals interactions in hydrophobic enzyme pockets (e.g., carbonic anhydrase). Comparative studies with chlorine analogs (e.g., 4-chloro-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide) reveal differences in binding kinetics. For instance, bromine may enhance inhibitory potency (lower Ki_i) but reduce metabolic stability due to higher molecular weight .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield
Cyclohexylamine Equiv.1.05 equivPrevents excess
Reaction pH8.0 (Na2_2CO3_3)Minimizes hydrolysis
Crystallization SolventEthyl acetatePurity >95%

Q. Table 2: Comparative Halogen Effects

HalogenAtomic Radius (Å)LogPIC50_{50} (Carbonic Anhydrase)
Br1.853.212 nM
Cl1.752.845 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.